molecular formula C4H12FN2P B157444 Phosphorodiamidous fluoride, tetramethyl- CAS No. 1735-82-6

Phosphorodiamidous fluoride, tetramethyl-

Cat. No. B157444
CAS RN: 1735-82-6
M. Wt: 138.12 g/mol
InChI Key: TVVMGUKYLZUMQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phosphorodiamidous fluoride, tetramethyl- (PDAF) is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. PDAF is a fluorinating agent that is widely used in organic synthesis, and it has been found to have several applications in the field of medicinal chemistry. In

Mechanism Of Action

Phosphorodiamidous fluoride, tetramethyl- acts as a source of fluoride ions in organic synthesis. The fluorine atom in Phosphorodiamidous fluoride, tetramethyl- is highly electronegative, making it an excellent leaving group. The fluoride ion generated from Phosphorodiamidous fluoride, tetramethyl- can then attack the electrophilic carbon atom of the substrate, resulting in the formation of a carbon-fluorine bond.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of Phosphorodiamidous fluoride, tetramethyl-. However, studies have shown that Phosphorodiamidous fluoride, tetramethyl- is relatively non-toxic and does not have any significant adverse effects on human health.

Advantages And Limitations For Lab Experiments

One of the main advantages of Phosphorodiamidous fluoride, tetramethyl- is its high reactivity as a fluorinating agent. It has been found to be an effective reagent for the synthesis of fluorinated compounds, which are important in the pharmaceutical industry. However, Phosphorodiamidous fluoride, tetramethyl- is highly moisture-sensitive and must be stored under anhydrous conditions. It is also highly reactive and requires careful handling.

Future Directions

There are several future directions for research on Phosphorodiamidous fluoride, tetramethyl-. One area of interest is the development of new fluorinating agents that are more efficient and selective than Phosphorodiamidous fluoride, tetramethyl-. Another area of research is the use of Phosphorodiamidous fluoride, tetramethyl- in the preparation of fluorinated compounds for use in PET imaging. Additionally, there is potential for the use of Phosphorodiamidous fluoride, tetramethyl- in the synthesis of new drugs with improved pharmacological properties.

Synthesis Methods

Phosphorodiamidous fluoride, tetramethyl- is synthesized by the reaction of tetramethylammonium fluoride (TMAF) with phosphorus pentoxide (P2O5) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) at low temperatures. The reaction produces a white crystalline solid that is purified by recrystallization.

Scientific Research Applications

Phosphorodiamidous fluoride, tetramethyl- has been extensively used in organic synthesis as a fluorinating agent. It has been found to be an effective reagent for the synthesis of fluorinated compounds, which are important in the pharmaceutical industry. Phosphorodiamidous fluoride, tetramethyl- has also been used in the preparation of radiolabeled compounds for use in positron emission tomography (PET) imaging.

properties

CAS RN

1735-82-6

Product Name

Phosphorodiamidous fluoride, tetramethyl-

Molecular Formula

C4H12FN2P

Molecular Weight

138.12 g/mol

IUPAC Name

N-[dimethylamino(fluoro)phosphanyl]-N-methylmethanamine

InChI

InChI=1S/C4H12FN2P/c1-6(2)8(5)7(3)4/h1-4H3

InChI Key

TVVMGUKYLZUMQA-UHFFFAOYSA-N

SMILES

CN(C)P(N(C)C)F

Canonical SMILES

CN(C)P(N(C)C)F

Other CAS RN

1735-82-6

synonyms

Bis(dimethylamino)fluorophosphine

Origin of Product

United States

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